2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorinated phenoxy group, an ethylamino group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol typically involves multiple steps, starting with the chlorination of a phenol derivative. The chlorinated phenol is then reacted with an allyl halide to introduce the prop-2-enyl group. Subsequent reactions involve the introduction of the ethylamino group and the ethanol moiety through nucleophilic substitution and reduction reactions. The final product is often purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorinated phenoxy group or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the effects of chlorinated phenoxy groups on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group can enhance the compound’s binding affinity to these targets, while the ethylamino and ethanol moieties can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid
- 2-chloro-2-methylpropane
- 4-(2,4-dichlorophenoxy)butyric acid
Uniqueness
2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[2-(4-chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.C2H2O4/c1-2-3-11-10-12(14)4-5-13(11)17-9-7-15-6-8-16;3-1(4)2(5)6/h2,4-5,10,15-16H,1,3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJADHSKXLPBPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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